REACTION_CXSMILES
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P(Cl)(Cl)([Cl:3])=O.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[NH:15][O:16][C:17](=O)[CH:18]=2)=[CH:10][CH:9]=1.C(N(CC)CC)C>>[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:18]=[C:17]([Cl:3])[O:16][N:15]=2)=[CH:10][CH:9]=1
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Name
|
|
Quantity
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30 g
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)C=1NOC(C1)=O
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Name
|
|
Quantity
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4 g
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Type
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reactant
|
Smiles
|
C(C)N(CC)CC
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Type
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CUSTOM
|
Details
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the reaction mixture was stirred at 120°-125° C. for 4 hours
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After completion of the dropwise addition
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Type
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DISTILLATION
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Details
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The solvent was then distilled off under reduced pressure
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Type
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ADDITION
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Details
|
Ice water (100 ml) was added to the residue
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Type
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EXTRACTION
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Details
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the resulting mixture was extracted with ethyl acetate
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Type
|
WASH
|
Details
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The organic layer was washed with water
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel column chromatography (solvent: hexane/ethyl acetate=10/1)
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |